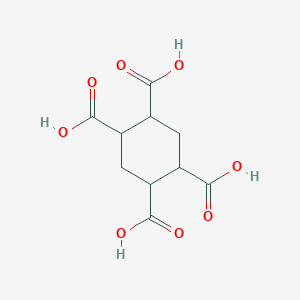

cyclohexane-1,2,4,5-tetracarboxylic acid

Cat. No. B096443

Key on ui cas rn:

15383-49-0

M. Wt: 260.2 g/mol

InChI Key: ZPAKUZKMGJJMAA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08357322B2

Procedure details

22.08 kg (86.88 mol) of pyromellitic acid, 8 kg of a catalyst containing rhodium supported on activated carbon (produced by N.E. Chemcat Corporation) and 80 kg of water were charged in a reactor made of Hastelloy (HC22) having a capacity of 200 L, and the interior of the reactor was replaced by nitrogen gas under stirring. The interior of the reactor was then replaced by hydrogen gas, and the temperature was increased to 50° C. under a hydrogen pressure in the reactor of 3.3 MPa. The reaction was performed for 2 hours while maintaining the hydrogen pressure to 3.3 MPa. The hydrogen gas in the reactor was replaced by nitrogen gas, the reaction liquid was taken out from the autoclave, and the reaction liquid was filtered in a hot state to separate the catalyst. The filtrate was concentrated by evaporating water under reduced pressure with a rotary evaporator to deposit crystals. The crystals thus deposited were separated by solid-liquid separation at room temperature and dried to provide 19.24 kg (73.94 mol, yield: 85.1%) of 1,2,4,5-cyclohexanetetracarboxylic acid.

[Compound]

Name

catalyst

Quantity

8 kg

Type

catalyst

Reaction Step One

[Compound]

Name

Hastelloy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

85.1%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:18])(=[O:17])[C:2]1[C:3](=[CH:7][C:8](=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].[H][H]>[Rh].O>[CH:8]1([C:9]([OH:11])=[O:10])[CH2:7][CH:3]([C:4]([OH:6])=[O:5])[CH:2]([C:1]([OH:18])=[O:17])[CH2:16][CH:12]1[C:13]([OH:15])=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22.08 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O

|

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

8 kg

|

|

Type

|

catalyst

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Rh]

|

Step Two

[Compound]

|

Name

|

Hastelloy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

80 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged in a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction liquid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered in a hot state

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the catalyst

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by evaporating water under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with a rotary evaporator to deposit crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals thus deposited were separated by solid-liquid separation at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C(CC(C(C1)C(=O)O)C(=O)O)C(=O)O)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 73.94 mol | |

| AMOUNT: MASS | 19.24 kg | |

| YIELD: PERCENTYIELD | 85.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 85.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |